3-[4-(5-Methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(5-Methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of oxazole, pyridazine, and piperazine rings, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the piperazine and pyridazine rings. Common reagents used in these reactions include methyl iodide, trifluoromethylpyridazine, and piperazine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
3-[4-(5-Methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(5-Methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-1,2-oxazol-3-yl)-[4-[6-(fluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
- (5-Methyl-1,2-oxazol-3-yl)-[4-[6-(chloromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
- (5-Methyl-1,2-oxazol-3-yl)-[4-[6-(bromomethyl)pyridazin-3-yl]piperazin-1-yl]methanone
Uniqueness
The presence of the trifluoromethyl group in 3-[4-(5-Methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine distinguishes it from similar compounds. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications. Additionally, the trifluoromethyl group can influence the compound’s binding affinity to molecular targets, potentially increasing its potency and selectivity.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c1-9-8-10(20-24-9)13(23)22-6-4-21(5-7-22)12-3-2-11(18-19-12)14(15,16)17/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQPNFNFEBUXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.